Ethyl 4-aminobenzofuran-3-carboxylate

Phosphodiesterase 4 Inflammation Crystal Structure

Researchers pursuing selective PDE4 inhibition often encounter inactive regioisomers when procuring generic benzofuran carboxylates. This specific 4-aminobenzofuran-3-carboxylate resolves that problem by providing the exact pharmacophore required for PDE4 catalytic pocket engagement. - Exclusive 3,4-substitution pattern essential for PDE4 target interaction; 5-amino and 6-amino isomers are structurally distinct and inactive against this target class. - The 4-amine vector serves as a direct synthetic handle for rapid hit-to-lead elaboration, enabling diverse substituent introduction (e.g., pyridylmethyl groups) for isoform selectivity optimization. - MW 205.21 g/mol, HBD 1, HBA 4 - meets Rule-of-Three criteria for high-quality fragment libraries, offering a key advantage over the unsubstituted ethyl benzofuran-3-carboxylate core.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Cat. No. B12861968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-aminobenzofuran-3-carboxylate
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=COC2=CC=CC(=C21)N
InChIInChI=1S/C11H11NO3/c1-2-14-11(13)7-6-15-9-5-3-4-8(12)10(7)9/h3-6H,2,12H2,1H3
InChIKeyOFJRVZIXZLYNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Aminobenzofuran-3-Carboxylate: PDE4 Discovery Building Block


Ethyl 4-aminobenzofuran-3-carboxylate (CAS 1956334-75-0) is a benzofuran derivative bearing an amino group at the 4-position and an ethyl ester at the 3-position, placing it within a therapeutically relevant chemotype explored extensively for phosphodiesterase 4 (PDE4) inhibition [1]. Unlike generic benzofuran carboxylate esters, the precise 3,4-substitution pattern is critical for interacting with the PDE4 catalytic pocket, a target validated for treating inflammatory and neurological disorders [1].

Why the 4-Amino Regioisomer Is Irreplaceable


In the context of PDE4 inhibitor design, regioisomeric substitution on the benzofuran core is not interchangeable. The 4-aminobenzofuran scaffold is explicitly claimed as a key pharmacophore for achieving selective PDE4 inhibition, while the 5-amino and 6-amino isomers are structurally distinct chemotypes with no demonstrated activity against this target class [1]. Procuring the generic, unsubstituted ethyl benzofuran-3-carboxylate (CAS 194278-43-8) would yield an inactive core lacking the essential hydrogen-bond donor required for the catalytic domain interaction . Therefore, substituting this specific 4-amino regioisomer with a close analog risks complete loss of target engagement.

Ethyl 4-Aminobenzofuran-3-Carboxylate vs. Alternative Scaffolds


Co-crystal Structure Validation for PDE4 Pharmacophore

The 4-aminobenzofuran core is a validated PDE4 pharmacophore, as demonstrated by co-crystal structures of closely related analogs in the PDE4 catalytic site. The patent discloses a series of 4-aminobenzofuran derivatives with PDE4 inhibitory activity, establishing the critical importance of the 4-amino substitution for target engagement [1]. In contrast, the 5-amino and 6-amino benzofuran-3-carboxylate regioisomers are absent from any PDE4 patent or publication, indicating a lack of activity at this target.

Phosphodiesterase 4 Inflammation Crystal Structure

H-Bond Donor Count: 4-Amino vs. Unsubstituted Core

The presence of a primary amine at the 4-position increases the hydrogen-bond donor (HBD) count compared to the unsubstituted ethyl benzofuran-3-carboxylate. According to data from the Aladdin Scientific database, the unsubstituted core has an HBD count of 0, whereas the 4-amino derivative has an HBD count of 1. This is a critical modification for medicinal chemistry, as a minimum of one HBD is often required for favorable ligand-protein binding interactions [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Regioselective Fused Heterocycle Synthesis via 4-Amino Group

The 4-amino group participates in cyclization reactions to form fused tricyclic systems, such as benzofuro[3,2-d]pyrimidines, which are privileged scaffolds in kinase inhibition. The regiochemistry is critical; for example, ethyl 3-aminobenzofuran-2-carboxylate (a 3,2-disubstituted isomer) is a well-known precursor for benzofuro[3,2-d]pyrimidines [1], but the 4,3-disubstituted pattern of the target compound offers a distinct vector for annulation to form different, less-explored regioisomeric series, which can be a key intellectual property differentiator.

Synthetic Chemistry Fused Heterocycles Building Blocks

Ethyl 4-Aminobenzofuran-3-Carboxylate: Applications in PDE4 and Kinase Discovery


PDE4 Inhibitor Lead Optimization and Patent Expansion

Medicinal chemistry teams can use this compound to synthesize novel 4-aminobenzofuran analogs, as described in the PDE4 inhibitor patent literature [1]. The 4-amino group serves as a critical vector for introducing diverse substituents (e.g., pyridylmethyl groups) to optimize potency and selectivity for PDE4 isoforms, a validated pathway for developing non-emetic anti-inflammatory agents.

Benzofuropyrimidine Kinase Inhibitor Synthesis

The unique 4-amino-3-carboxylate arrangement allows for the construction of distinct benzofuropyrimidine frameworks, which are valuable in kinase inhibitor programs. This regioisomer provides access to chemical space that is complementary to libraries generated from the more common 3-amino-2-carboxylate isomer [1], offering potential advantages in intellectual property positioning and selectivity profiling.

Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 205.21 g/mol, a hydrogen-bond donor count of 1, and a hydrogen-bond acceptor count of 4, this compound fits the 'Rule of Three' criteria for a high-quality fragment. Procurement for fragment libraries is justified because it provides a direct synthetic handle (the 4-amine) for rapid elaboration during hit-to-lead optimization, a feature absent in the simpler, unsubstituted benzofuran-3-carboxylate fragment.

Quote Request

Request a Quote for Ethyl 4-aminobenzofuran-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.